Cas no 197010-25-6 (2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic Acid(Donepezil Impurity))

2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic Acid(Donepezil Impurity) 化学的及び物理的性質
名前と識別子
-
- 2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic Acid(Donepezil Impurity)
- 2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic Acid
- 2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic Acid (Donepezil Impurity)
- 2-[3-(1-benzylpiperidin-4-yl)-2-oxopropyl]-4,5-dimethoxybenzoic acid
- Donepezil Impurity A
- Donepezil Open ring iMpurity
- Donepezil Open-Ring Keto Acid
- 4,5-DiMethoxy-2-[2-oxo-3-[1-(phenylMethyl)-4-piperidinyl]propyl]benzoic Acid
- 2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic Acid\n(Donepezil Impurity)
-
計算された属性
- せいみつぶんしりょう: 411.204573g/mol
- ひょうめんでんか: 0
- XLogP3: 0.9
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 回転可能化学結合数: 9
- どういたいしつりょう: 411.204573g/mol
- 単一同位体質量: 411.204573g/mol
- 水素結合トポロジー分子極性表面積: 76.1Ų
- 重原子数: 30
- 複雑さ: 554
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- ゆうかいてん: 90-93?C
- PSA: 76.07000
- LogP: 3.75380
2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic Acid(Donepezil Impurity) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM514020-100mg |
2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic acid |
197010-25-6 | 95% | 100mg |
$5431 | 2022-09-01 | |
TRC | B288680-2mg |
2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic Acid(Donepezil Impurity) |
197010-25-6 | 2mg |
$ 444.00 | 2023-04-18 | ||
TRC | B288680-10mg |
2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic Acid(Donepezil Impurity) |
197010-25-6 | 10mg |
$ 1471.00 | 2023-04-18 | ||
TRC | B288680-5mg |
2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic Acid(Donepezil Impurity) |
197010-25-6 | 5mg |
$ 850.00 | 2023-04-18 | ||
TRC | B288680-1mg |
2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic Acid(Donepezil Impurity) |
197010-25-6 | 1mg |
$ 246.00 | 2023-04-18 | ||
TRC | B288680-25mg |
2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic Acid(Donepezil Impurity) |
197010-25-6 | 25mg |
$ 2744.00 | 2023-04-18 | ||
A2B Chem LLC | AE83999-100mg |
2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-diMethoxybenzoic Acid
(Donepezil IMpurity) |
197010-25-6 | 100mg |
$6917.00 | 2024-04-20 |
2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic Acid(Donepezil Impurity) 関連文献
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic Acid(Donepezil Impurity)に関する追加情報
Research Brief on 2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic Acid (Donepezil Impurity, CAS: 197010-25-6)
The chemical compound 2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic Acid, with CAS number 197010-25-6, is a known impurity of Donepezil, a widely prescribed acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease. This impurity has garnered significant attention in recent pharmaceutical research due to its potential impact on drug safety, efficacy, and regulatory compliance. Understanding the formation, characterization, and control of this impurity is crucial for ensuring the quality of Donepezil formulations.
Recent studies have focused on the analytical methods for detecting and quantifying this impurity in Donepezil formulations. Advanced techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) have been employed to achieve high sensitivity and specificity. These methods are essential for monitoring impurity levels during drug manufacturing and storage, ensuring compliance with stringent regulatory standards set by agencies like the FDA and EMA.
In addition to analytical advancements, research has explored the synthetic pathways leading to the formation of this impurity. Studies suggest that 2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic Acid may arise as a byproduct during the synthesis of Donepezil or as a degradation product under certain storage conditions. Understanding these pathways is critical for developing strategies to minimize impurity formation, such as optimizing reaction conditions or implementing protective measures during storage.
Pharmacological and toxicological evaluations of this impurity have also been a focus of recent investigations. While the primary concern with impurities is their potential toxicity, preliminary studies indicate that 2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic Acid exhibits minimal biological activity at concentrations typically found in Donepezil formulations. However, further research is needed to fully assess its safety profile, particularly in long-term exposure scenarios.
Regulatory perspectives on this impurity have evolved, with updated guidelines emphasizing the need for rigorous impurity profiling and control. The International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A and Q3B, provide a framework for impurity assessment, setting thresholds for identification, qualification, and reporting. Compliance with these guidelines is essential for pharmaceutical companies to gain and maintain market approval for Donepezil products.
Future research directions include the development of more robust analytical methods, further elucidation of impurity formation mechanisms, and comprehensive toxicological studies. Collaborative efforts between academia, industry, and regulatory bodies will be key to advancing knowledge in this area and ensuring the continued safety and efficacy of Donepezil for patients with Alzheimer's disease.



